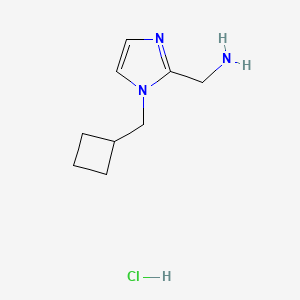

(1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride

Description

(1-(Cyclobutylmethyl)-1H-imidazol-2-yl)methanamine hydrochloride is a small-molecule compound featuring an imidazole core substituted at the 1-position with a cyclobutylmethyl group and at the 2-position with a methanamine moiety, which is protonated as a hydrochloride salt.

The compound is synthesized via alkylation of the imidazole nitrogen with cyclobutylmethyl halides, followed by functionalization at the 2-position with a methanamine group. Its molecular formula is C₉H₁₅ClN₃, with a molecular weight of 209.69 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name |

[1-(cyclobutylmethyl)imidazol-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c10-6-9-11-4-5-12(9)7-8-2-1-3-8;/h4-5,8H,1-3,6-7,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJVQPQITHJTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN=C2CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclobutylmethyl halide in the presence of a base. The reaction proceeds through a series of steps including nucleophilic substitution, cyclization, and subsequent formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the imidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be performed on the imidazole ring or the cyclobutylmethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.

Reduction: Formation of reduced imidazole derivatives or cyclobutylmethyl amines.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

(1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(Cyclobutylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the imidazole ring or core heterocycle.

Substituent Variation on the Imidazole Nitrogen

Key Observations :

- Trifluoromethyl substituents increase metabolic stability and membrane permeability due to fluorine’s electronegativity .

- Aromatic substituents (e.g., 2-methoxyphenylmethyl) expand applications in CNS drug discovery but may reduce solubility .

Core Heterocycle Variation

Biological Activity

(1-(Cyclobutylmethyl)-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of drug design and pharmacological applications. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Chemical Name : this compound

- Molecular Formula : C9H15N3·HCl

- Molecular Weight : 165.24 g/mol

- CAS Number : 2490709-35-6

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3·HCl |

| Molecular Weight | 165.24 g/mol |

| SMILES | C1CC(C1)Cn1ccnc1CN |

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors, particularly the muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds targeting the M1 subtype of mAChRs can enhance cognitive function and exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease .

Key Findings:

- M1 Receptor Agonism : The compound has been studied for its selective agonistic effects on M1 receptors, which are implicated in cognitive processes. Agonists at this receptor subtype have shown promise in enhancing memory and learning capabilities in preclinical models .

- Neuroprotective Effects : In vitro studies suggest that this compound may offer neuroprotection against excitotoxicity, a common pathway leading to neuronal death in various neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of related compounds, providing insights into the potential applications of this compound:

- Cognitive Enhancement :

- Neuroprotection Studies :

-

Structure-Based Drug Design :

- The compound has been evaluated within the framework of structure-based drug design, where modifications to its structure were made to enhance selectivity and potency toward M1 receptors. Such modifications have been shown to significantly improve pharmacological profiles while minimizing side effects associated with non-selective receptor activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.